molecular formula C16H10F3NO2 B12878384 4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)- CAS No. 825620-21-1

4-Quinolinol, 2-phenyl-7-(trifluoromethoxy)-

Cat. No.: B12878384
CAS No.: 825620-21-1
M. Wt: 305.25 g/mol
InChI Key: VSQXYMRUKWJUIY-UHFFFAOYSA-N
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Description

2-Phenyl-7-(trifluoromethoxy)quinolin-4-ol is a compound belonging to the quinoline family, characterized by the presence of a phenyl group at the 2-position and a trifluoromethoxy group at the 7-position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-7-(trifluoromethoxy)quinolin-4-ol typically involves multi-step reactions starting from readily available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-7-(trifluoromethoxy)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Phenyl-7-(trifluoromethoxy)quinolin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-phenyl-7-(trifluoromethoxy)quinolin-4-ol involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-(trifluoromethoxy)quinolin-4-ol
  • 7-(trifluoromethoxy)quinolin-4-ol
  • 2-phenylquinolin-4-ol

Uniqueness

2-Phenyl-7-(trifluoromethoxy)quinolin-4-ol is unique due to the specific positioning of the phenyl and trifluoromethoxy groups, which confer distinct chemical and biological properties compared to other quinoline derivatives. This unique structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

825620-21-1

Molecular Formula

C16H10F3NO2

Molecular Weight

305.25 g/mol

IUPAC Name

2-phenyl-7-(trifluoromethoxy)-1H-quinolin-4-one

InChI

InChI=1S/C16H10F3NO2/c17-16(18,19)22-11-6-7-12-14(8-11)20-13(9-15(12)21)10-4-2-1-3-5-10/h1-9H,(H,20,21)

InChI Key

VSQXYMRUKWJUIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(N2)C=C(C=C3)OC(F)(F)F

Origin of Product

United States

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